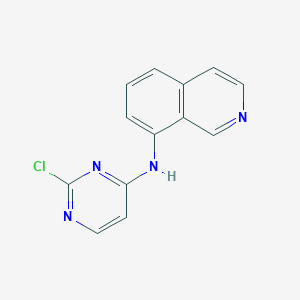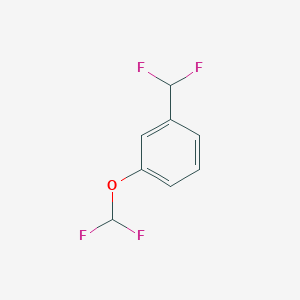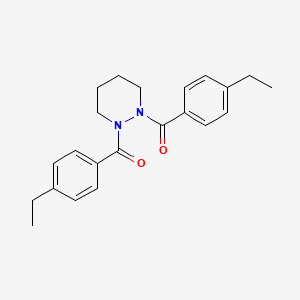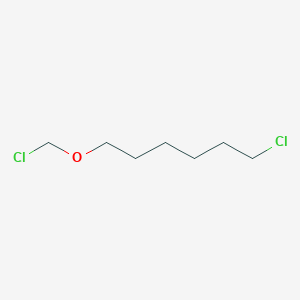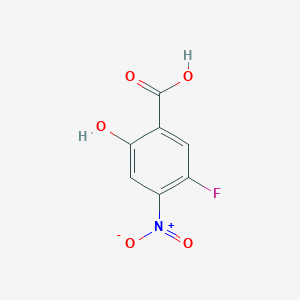
((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C49H97NO5 . This compound is characterized by its unique structure, which includes a hydroxypropyl group, azanediyl linkage, and hexyldecanoate ester groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves multiple steps, starting with the preparation of the hydroxypropyl group and the hexyldecanoate ester groups. The azanediyl linkage is then introduced through a series of condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The final product is purified through distillation, crystallization, or chromatography techniques to meet industry standards.
化学反応の分析
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The azanediyl linkage can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: In medicine, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Industrially, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用機序
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
- ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate)
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Comparison: ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is unique due to its combination of hydroxypropyl, azanediyl, and hexyldecanoate groups. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to simpler compounds like 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde. The presence of multiple functional groups allows for a broader range of chemical reactions and interactions, enhancing its utility in research and industry.
特性
分子式 |
C49H97NO5 |
|---|---|
分子量 |
780.3 g/mol |
IUPAC名 |
7-[7-(2-hexyldecanoyloxy)heptyl-(3-hydroxypropyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C49H97NO5/c1-5-9-13-17-21-29-38-46(36-27-15-11-7-3)48(52)54-44-33-25-19-23-31-40-50(42-35-43-51)41-32-24-20-26-34-45-55-49(53)47(37-28-16-12-8-4)39-30-22-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3 |
InChIキー |
RTZKNXBOCNQJHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
